molecular formula C19H19NO2 B11608738 1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone

1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone

Cat. No.: B11608738
M. Wt: 293.4 g/mol
InChI Key: JQSDIBGGVJGIST-UHFFFAOYSA-N
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Description

1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one is a synthetic indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one typically involves the Fischer indole synthesis. This method includes the cyclization of phenylhydrazines with ketones under acidic conditions. For this specific compound, the reaction involves:

    Starting Materials: 3-methylphenylhydrazine and 5-methoxy-2-methylacetophenone.

    Reaction Conditions: The reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the Fischer indole synthesis.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one can be compared with other indole derivatives:

  • Similar Compounds

    • 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one
    • 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
    • 3-methoxy-2-methyl-9H-carbazole
  • Uniqueness

    • The presence of both methoxy and methyl groups on the indole ring provides unique chemical properties.
    • Its specific structure allows for distinct biological activities compared to other indole derivatives.

This detailed article provides a comprehensive overview of 1-[5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethan-1-one, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-[5-methoxy-2-methyl-1-(3-methylphenyl)indol-3-yl]ethanone

InChI

InChI=1S/C19H19NO2/c1-12-6-5-7-15(10-12)20-13(2)19(14(3)21)17-11-16(22-4)8-9-18(17)20/h5-11H,1-4H3

InChI Key

JQSDIBGGVJGIST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=C2C=CC(=C3)OC)C(=O)C)C

Origin of Product

United States

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